Thioquinapiperifil dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-ethyl-8-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methylamino]-1H-imidazo[4,5-g]quinazoline-2-thione;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6OS.2ClH/c1-2-30-22-12-19-18(11-20(22)28-24(30)32)23(27-15-26-19)25-13-17-5-3-4-6-21(17)29-9-7-16(14-31)8-10-29;;/h3-6,11-12,15-16,31H,2,7-10,13-14H2,1H3,(H,28,32)(H,25,26,27);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGNFHIWAHNADT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C3C(=C2)N=CN=C3NCC4=CC=CC=C4N5CCC(CC5)CO)NC1=S.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Cl2N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204077-66-7 | |
| Record name | Thioquinapiperifil dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204077667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THIOQUINAPIPERIFIL DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ87H5L241 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Thioquinapiperifil Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thioquinapiperifil dihydrochloride, also known as KF31327, is a potent and selective non-competitive inhibitor of phosphodiesterase-5 (PDE-5).[1][2][3] This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. The information presented is intended to support research and drug development efforts related to this compound.
Core Mechanism of Action: PDE-5 Inhibition
The primary mechanism of action of this compound is the inhibition of the phosphodiesterase-5 (PDE-5) enzyme.[1][3][4] PDE-5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a key intracellular second messenger.[2][5][6] By inhibiting PDE-5, Thioquinapiperifil increases the intracellular concentration of cGMP, leading to the activation of cGMP-dependent protein kinase (PKG).[5][6] This cascade of events ultimately results in smooth muscle relaxation and vasodilation.[2]
The cGMP Signaling Pathway
The nitric oxide (NO)-cGMP signaling pathway is central to the pharmacological effects of Thioquinapiperifil. The process begins with the release of NO, which stimulates soluble guanylate cyclase (sGC) to produce cGMP from guanosine triphosphate (GTP).[5][6] Thioquinapiperifil acts by preventing the breakdown of this cGMP by PDE-5, thereby amplifying the downstream effects of NO.
Quantitative Data
The following tables summarize the key quantitative data demonstrating the potency and effects of Thioquinapiperifil (KF31327) in comparison to Sildenafil.
Table 1: Inhibitory Activity against PDE-5
| Compound | Ki (nM) | IC50 (nM) | Inhibition Type |
| Thioquinapiperifil (KF31327) | 0.16 [3] | 0.074 [1][2] | Non-competitive [3] |
| Sildenafil | 7.2[3] | - | Competitive |
Table 2: Effects on Rabbit Platelet Aggregation (Collagen-Induced)
| Compound | Condition | Concentration for Inhibition |
| Thioquinapiperifil (KF31327) | In the presence of Nitroglycerin | < 0.1 µM [3] |
| Thioquinapiperifil (KF31327) | In the absence of Nitroglycerin | 10 µM [3] |
| Sildenafil | In the presence of Nitroglycerin | < 0.1 µM[3] |
| Sildenafil | In the absence of Nitroglycerin | No effect at 10 µM[3] |
Table 3: Effects on Intracellular Cyclic Nucleotide Levels in Rabbit Platelets
| Compound (10 µM) | Condition | cGMP Levels | cAMP Levels |
| Thioquinapiperifil (KF31327) | In the absence of Nitroglycerin | Increased [3] | Increased [3] |
| Sildenafil | In the absence of Nitroglycerin | Increased[3] | No effect[3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
PDE-5 Inhibition Assay
This protocol is a generalized representation based on common methodologies for determining PDE-5 inhibitory activity.
Methodology:
-
Preparation of Reagents: A reaction buffer is prepared, typically containing Tris-HCl, MgCl₂, and other necessary co-factors. A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Enzyme Reaction: The reaction is typically carried out in a 96-well plate format. The PDE-5 enzyme is pre-incubated with varying concentrations of this compound or a vehicle control for a specified period at 37°C.
-
Initiation and Termination: The enzymatic reaction is initiated by the addition of the substrate, cGMP. The reaction is allowed to proceed for a defined time and then terminated, often by heat inactivation or the addition of a stop solution.
-
Quantification of Product: The amount of GMP produced is quantified. This can be achieved through various methods, including high-performance liquid chromatography (HPLC), or more commonly, through fluorescence polarization or colorimetric assays that detect the depletion of a fluorescently labeled cGMP substrate or the generation of phosphate from GMP.
-
Data Analysis: The percentage of PDE-5 inhibition at each concentration of the inhibitor is calculated relative to the control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Platelet Aggregation Assay
This protocol outlines the general procedure for assessing the effect of Thioquinapiperifil on platelet aggregation.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from a suitable animal model (e.g., rabbit) into a solution containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to obtain platelet-rich plasma (PRP).
-
Incubation with Inhibitor: The PRP is incubated with various concentrations of this compound or a vehicle control at 37°C. In experiments assessing the synergy with NO, a NO donor like nitroglycerin is also added.
-
Induction of Aggregation: Platelet aggregation is induced by adding an agonist, such as collagen or ADP.
-
Measurement of Aggregation: The change in light transmission through the PRP suspension is measured over time using an aggregometer. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission.
-
Data Analysis: The extent of platelet aggregation is quantified, and the inhibitory effect of Thioquinapiperifil is determined by comparing the aggregation in the presence of the compound to the control.
Conclusion
This compound is a highly potent, non-competitive inhibitor of PDE-5. Its mechanism of action is centered on the potentiation of the cGMP signaling pathway, leading to vasodilation and inhibition of platelet aggregation. The quantitative data presented underscore its significantly greater potency compared to sildenafil. The detailed experimental protocols provide a framework for the further investigation and characterization of this and similar compounds. This in-depth guide serves as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. KF31327, a new potent and selective inhibitor of cyclic nucleotide phosphodiesterase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of a new type of phosphodiesterase-5 inhibitor, thioquinapiperifil, in a dietary supplement promoted for sexual enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cusabio.com [cusabio.com]
Thioquinapiperifil dihydrochloride structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thioquinapiperifil, also known as KF31327, is a potent and selective non-competitive inhibitor of phosphodiesterase type 5 (PDE-5). Its dihydrochloride salt is the form commonly used in research. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of Thioquinapiperifil dihydrochloride. It details its mechanism of action within the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, presents available quantitative data, and outlines key experimental protocols for its characterization.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its structure is characterized by an imidazoquinazoline core linked to a piperidinylphenyl moiety.
Chemical Structure:
A 2D representation of the chemical structure for the free base, Thioquinapiperifil, is provided by PubChem. The dihydrochloride salt contains two molecules of hydrogen chloride associated with the basic nitrogen atoms.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | (1-(2-(((3-ethyl-2-mercapto-3H-imidazo[4,5-g]quinazolin-8-yl)amino)methyl)phenyl)piperidin-4-yl)methanol dihydrochloride[1] |
| Synonyms | KF31327 |
| CAS Number | 204077-66-7 |
| Molecular Formula | C24H30Cl2N6OS |
| Molecular Weight | 521.51 g/mol |
| InChI Key | YWGNFHIWAHNADT-UHFFFAOYSA-N[1] |
| SMILES | Cl.Cl.S=C1NC2=CC3=C(NCC4=CC=CC=C4N5CCC(CO)CC5)N=CN=C3C=C2N1CC |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Physical Form | Solid | [1] |
| LogP (free base) | 3.595 | [2] |
| Hydrogen Bond Donor Count (free base) | 3 | [2] |
| Hydrogen Bond Acceptor Count (free base) | 6 | [2] |
| Rotatable Bond Count (free base) | 6 | [2] |
| Solubility | DMSO: 125 mg/mL (239.69 mM) | [3] |
| Storage Temperature | -20°C to -80°C |[1] |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by inhibiting the PDE-5 enzyme. PDE-5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes, including smooth muscle relaxation.
In the presence of nitric oxide (NO), soluble guanylate cyclase (sGC) is activated, leading to the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade of events leads to a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium, resulting in smooth muscle relaxation. By inhibiting PDE-5, Thioquinapiperifil prevents the breakdown of cGMP, thereby potentiating the effects of the NO/sGC/cGMP pathway.
References
Thioquinapiperifil Dihydrochloride: A Technical Whitepaper on its Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of Thioquinapiperifil dihydrochloride, a potent phosphodiesterase-5 (PDE-5) inhibitor. Initially identified as KF31327 during its development by Kyowa Hakko Kogyo Co., Ltd., this imidazoquinazoline derivative has garnered attention for its therapeutic potential. This whitepaper details the synthesis of the Thioquinapiperifil free base, outlines a standard procedure for its conversion to the dihydrochloride salt, and describes established protocols for evaluating its biological activity as a PDE-5 inhibitor. The underlying mechanism of action through the nitric oxide/cGMP signaling pathway is also elucidated. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Discovery and Background
Thioquinapiperifil, chemically known as 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione, was originally synthesized and investigated by Kyowa Hakko Kogyo Co., Ltd. under the internal designation KF31327 as a phosphodiesterase-5 (PDE-5) inhibitor[1]. It was later discovered as an undeclared ingredient in dietary supplements marketed for sexual enhancement[1]. Its molecular formula is C₂₄H₂₈N₆OS, with a molecular weight of 448.6 g/mol for the free base[1]. The dihydrochloride salt is often prepared to improve its solubility and stability for pharmaceutical applications.
Synthesis of Thioquinapiperifil
A practical and efficient route for the large-scale synthesis of Thioquinapiperifil (formerly KF31327) has been developed. The synthesis commences with 7-chloro-2,4(1H,3H)-quinazolinedione and proceeds through several key steps to construct the core imidazoquinazoline structure and introduce the necessary substituents.
Synthetic Scheme Overview
The overall synthetic strategy involves the initial nitration and subsequent elaboration of the quinazolinedione ring, followed by the construction of the fused imidazothione ring and final coupling with the side chain.
References
An In-depth Technical Guide to the Biological Activity and Targets of Thioquinapiperifil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thioquinapiperifil, also known as KF31327, is a potent and selective non-competitive inhibitor of phosphodiesterase-5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. This document provides a comprehensive overview of the biological activity, molecular targets, and associated signaling pathways of Thioquinapiperifil. It includes a compilation of quantitative pharmacological data, detailed experimental methodologies for key assays, and visual representations of the relevant biological processes to facilitate a deeper understanding for researchers and professionals in the field of drug discovery and development.
Introduction
Thioquinapiperifil is a novel imidazoquinazoline derivative that has been identified as a highly potent inhibitor of phosphodiesterase-5 (PDE5).[1] Initially synthesized by Kyowa Hakko Kogyo Co., Ltd. under the designation KF31327, this compound has demonstrated significant potential in modulating the cGMP signaling cascade.[1] Its primary mechanism of action involves the inhibition of PDE5, the enzyme responsible for the degradation of cGMP. By preventing cGMP breakdown, Thioquinapiperifil effectively enhances and prolongs the downstream effects of nitric oxide (NO), a key signaling molecule in various physiological processes, including smooth muscle relaxation.[2][3] This technical guide aims to consolidate the available scientific information on Thioquinapiperifil, presenting its biological activity, target interactions, and the broader signaling context in a structured and detailed manner.
Biological Activity and Quantitative Data
Thioquinapiperifil exhibits potent inhibitory activity against phosphodiesterase-5. The following table summarizes the key quantitative data reported for its biological activity.
| Parameter | Value | Target Enzyme | Species | Notes | Reference |
| IC50 | 0.074 nM | Phosphodiesterase-5 (PDE5) | Not Specified | In vitro enzyme assay. | [4] |
| Ki | 0.16 nM | Phosphodiesterase-5 (PDE5) | Canine Trachea | Non-competitive inhibition. | [5] |
Table 1: Quantitative Biological Activity Data for Thioquinapiperifil
Molecular Target: Phosphodiesterase-5 (PDE5)
The primary molecular target of Thioquinapiperifil is phosphodiesterase-5 (PDE5), a key enzyme in the cGMP signaling pathway.[4][5] PDE5 specifically catalyzes the hydrolysis of cGMP to guanosine 5'-monophosphate (5'-GMP), thereby terminating the cGMP-mediated signal.[2] Kinetic analysis has revealed that Thioquinapiperifil acts as a non-competitive inhibitor of PDE5.[5] This indicates that it binds to an allosteric site on the enzyme, distinct from the active site where cGMP binds, and reduces the enzyme's catalytic efficiency without preventing substrate binding.
Signaling Pathway
Thioquinapiperifil exerts its biological effects by modulating the nitric oxide (NO)-cGMP signaling pathway. This pathway is fundamental to various physiological processes, most notably smooth muscle relaxation.
Mechanism of Action:
-
Nitric Oxide (NO) Production: The pathway is initiated by the release of NO from endothelial cells or nerve endings.
-
Guanylate Cyclase Activation: NO diffuses into adjacent smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC).
-
cGMP Synthesis: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
PKG Activation: cGMP acts as a second messenger and activates cGMP-dependent protein kinase (PKG).
-
Smooth Muscle Relaxation: PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation and vasodilation.
-
Signal Termination by PDE5: The action of cGMP is terminated by its hydrolysis to 5'-GMP by PDE5.
-
Inhibition by Thioquinapiperifil: Thioquinapiperifil inhibits PDE5, preventing the degradation of cGMP. This leads to an accumulation of cGMP, prolonged PKG activation, and enhanced smooth muscle relaxation.
Caption: Thioquinapiperifil inhibits PDE5, increasing cGMP levels and promoting smooth muscle relaxation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of Thioquinapiperifil's biological activity.
Phosphodiesterase-5 (PDE5) Inhibition Assay
This protocol is based on the general principles of PDE5 activity assays and details from the study of KF31327.[5]
Objective: To determine the in vitro inhibitory activity of Thioquinapiperifil against PDE5.
Materials:
-
Purified PDE5 enzyme (e.g., from canine trachea)
-
Thioquinapiperifil (formerly KF31327)
-
Sildenafil (as a reference compound)
-
[³H]-cGMP (radiolabeled substrate)
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex AG1-X8)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂, 1 mM dithiothreitol)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare reaction mixtures containing assay buffer, a fixed concentration of [³H]-cGMP (below the Km value for accurate Ki determination), and varying concentrations of Thioquinapiperifil or the reference compound.
-
Enzyme Addition: Initiate the reaction by adding the purified PDE5 enzyme to the reaction mixtures. The final reaction volume is typically 100-200 µL.
-
Incubation: Incubate the reaction mixtures at 37°C for a predetermined time, ensuring the reaction proceeds within the linear range (typically 10-20% substrate hydrolysis).
-
Reaction Termination: Stop the reaction by boiling the samples for 1-2 minutes.
-
Conversion to Nucleoside: After cooling, add snake venom nucleotidase to each sample and incubate for a further 10-20 minutes at 37°C. This step converts the [³H]-5'-GMP product to the corresponding nucleoside, [³H]-guanosine.
-
Separation: Apply the reaction mixtures to anion-exchange resin columns. The unreacted, negatively charged [³H]-cGMP and the intermediate [³H]-5'-GMP will bind to the resin, while the neutral [³H]-guanosine will pass through.
-
Quantification: Collect the eluate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Thioquinapiperifil. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value for non-competitive inhibition can be determined using appropriate kinetic models and software.
Caption: Workflow for the phosphodiesterase-5 (PDE5) inhibition assay.
Platelet Aggregation Assay
This protocol is based on the methods described for investigating the effects of KF31327 on platelet aggregation.[5]
Objective: To assess the effect of Thioquinapiperifil on collagen-induced platelet aggregation in the presence and absence of a nitric oxide donor.
Materials:
-
Rabbit platelet-rich plasma (PRP)
-
Thioquinapiperifil
-
Sildenafil
-
Collagen (platelet agonist)
-
Nitroglycerin (NO donor)
-
Platelet aggregometer
-
Saline solution (vehicle control)
Procedure:
-
PRP Preparation: Obtain fresh rabbit blood and prepare platelet-rich plasma by centrifugation.
-
Pre-incubation: Pre-incubate aliquots of PRP with varying concentrations of Thioquinapiperifil, sildenafil, or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C. For experiments involving an NO donor, also pre-incubate with a fixed concentration of nitroglycerin.
-
Induction of Aggregation: Place the cuvettes containing the PRP samples into the platelet aggregometer. Initiate platelet aggregation by adding a fixed concentration of collagen.
-
Monitoring Aggregation: Continuously monitor and record the change in light transmission through the PRP suspension over time using the aggregometer. Increased light transmission corresponds to increased platelet aggregation.
-
Data Analysis: Quantify the extent of platelet aggregation, typically as the maximum percentage of aggregation. Compare the aggregation responses in the presence of Thioquinapiperifil to the control to determine its inhibitory effect.
Caption: Experimental workflow for the platelet aggregation assay.
Conclusion
Thioquinapiperifil is a highly potent, non-competitive inhibitor of phosphodiesterase-5. Its mechanism of action, centered on the enhancement of the NO-cGMP signaling pathway, positions it as a significant molecule for research in areas where this pathway is a key therapeutic target. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation and development of Thioquinapiperifil and related compounds. The detailed understanding of its interaction with PDE5 and the downstream signaling consequences is crucial for its potential therapeutic applications.
References
Thioquinapiperifil Dihydrochloride: Unraveling the Safety and Toxicity Profile of a Novel PDE5 Inhibitor
An In-depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. Thioquinapiperifil dihydrochloride is a compound that has been identified as an undeclared ingredient in certain dietary supplements and is not an approved pharmaceutical agent. A comprehensive safety and toxicity profile has not been established through rigorous, peer-reviewed clinical and preclinical studies.
Introduction
Thioquinapiperifil, an imidazoquinazoline derivative, is a potent phosphodiesterase type 5 (PDE5) inhibitor.[1] Originally synthesized by Kyowa Hakko Kogyo Co., Ltd. under the identifier KF31327, it has more recently been identified as an unapproved substance in dietary supplements promoted for sexual enhancement.[1] As a PDE5 inhibitor, its mechanism of action is analogous to approved drugs such as sildenafil, tadalafil, and vardenafil, which function by increasing intracellular cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation. While the therapeutic potential of PDE5 inhibitors is well-established for conditions like erectile dysfunction and pulmonary hypertension, the safety and toxicity of unapproved analogues like Thioquinapiperifil remain largely uncharacterized.
This technical guide provides a comprehensive overview of the currently available, albeit limited, safety and toxicity information for this compound. Due to the scarcity of dedicated preclinical and clinical studies, this document also extrapolates potential safety concerns based on the known class effects of PDE5 inhibitors.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 3-ethyl-1,3-dihydro-8-[[[2-[4-(hydroxymethyl)-1-piperidinyl]phenyl]methyl]amino]-2H-imidazo[4,5-g]quinazoline-2-thione dihydrochloride | [1] |
| Molecular Formula | C24H28N6OS · 2HCl | Inferred |
| Molecular Weight | 521.5 (dihydrochloride) | Inferred |
| CAS Number | 220060-39-9 (free base) |
Non-Clinical Safety and Toxicity
Detailed, publicly available non-clinical safety and toxicity studies specifically for this compound are not available. The following sections summarize the information gleaned from a Material Safety Data Sheet (MSDS) and discuss the anticipated toxicological profile based on the known effects of the PDE5 inhibitor class.
Acute Toxicity
No quantitative acute toxicity data, such as LD50 values, for this compound have been found in the public domain. An available MSDS for the free base provides the following hazard statements:
-
Harmful if swallowed.
-
Very toxic to aquatic life with long lasting effects.
These statements suggest oral toxicity and significant environmental hazards, but do not provide specific dose-related toxicity information.
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
There are no publicly available studies on the genotoxic, carcinogenic, or reproductive and developmental toxicity of this compound. Standardized testing batteries for these endpoints are a critical component of drug development and are essential for a comprehensive risk assessment. Without such data, the potential for long-term adverse health effects remains unknown.
Potential Mechanism of Action and Signaling Pathway
As a PDE5 inhibitor, Thioquinapiperifil is expected to modulate the nitric oxide (NO)/cGMP signaling pathway.
Caption: PDE5 Inhibition Signaling Pathway.
Anticipated Pharmacological and Toxicological Effects (Based on PDE5 Inhibitor Class)
Given the absence of specific data for Thioquinapiperifil, the safety concerns associated with other PDE5 inhibitors provide a framework for potential adverse effects.
| System/Organ Class | Potential Adverse Effects |
| Cardiovascular | Hypotension, tachycardia, myocardial infarction (rare, typically in patients with pre-existing cardiovascular disease). Co-administration with nitrates is contraindicated. |
| Neurological | Headache, dizziness, flushing. |
| Gastrointestinal | Dyspepsia, nausea. |
| Sensory | Visual disturbances (e.g., blurred vision, changes in color perception), sudden hearing loss (rare). |
Experimental Protocols
Detailed experimental protocols from safety and toxicity studies of this compound are not publicly available. For a new chemical entity, a standard non-clinical safety evaluation would typically include the following studies. The methodologies would follow established international guidelines (e.g., OECD, ICH).
Example Workflow for Acute Oral Toxicity Study (OECD 423)
Caption: Acute Oral Toxicity Experimental Workflow.
Conclusion
The safety and toxicity profile of this compound is largely unknown due to a significant lack of publicly available preclinical and clinical data. The available information is limited to high-level hazard warnings from a Material Safety Data Sheet. While its classification as a PDE5 inhibitor allows for the extrapolation of potential class-related adverse effects, this is not a substitute for compound-specific safety data. The presence of Thioquinapiperifil as an undeclared ingredient in dietary supplements is a public health concern, as consumers are unknowingly exposed to a substance with an uncharacterized risk profile. Further research, including comprehensive non-clinical toxicity studies and well-controlled clinical trials, is imperative to establish the safety and efficacy of this compound. Researchers and drug development professionals should exercise extreme caution when handling and investigating this substance.
References
Methodological & Application
Application Notes and Protocols for Thioquinapiperifil Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioquinapiperifil, also known as KF31327, is a potent and selective non-competitive inhibitor of phosphodiesterase type 5 (PDE-5).[1] Initially synthesized by Kyowa Hakko Kogyo Co., Ltd., it was later identified as an undeclared ingredient in dietary supplements marketed for sexual enhancement.[2] As a PDE-5 inhibitor, Thioquinapiperifil dihydrochloride holds potential for therapeutic applications targeting the cyclic guanosine monophosphate (cGMP) signaling pathway, primarily in the treatment of erectile dysfunction and pulmonary hypertension. These application notes provide a comprehensive overview of the experimental design and protocols for the preclinical evaluation of this compound.
Mechanism of Action
This compound exerts its pharmacological effect by inhibiting the PDE-5 enzyme. PDE-5 is responsible for the degradation of cGMP. By inhibiting PDE-5, Thioquinapiperifil increases the intracellular concentration of cGMP, leading to the activation of protein kinase G (PKG). This cascade results in the relaxation of smooth muscle cells in the corpus cavernosum of the penis and the pulmonary vasculature, leading to vasodilation.[3][4]
Data Presentation
The following tables summarize key quantitative data for Thioquinapiperifil (KF31327) in comparison to the well-established PDE-5 inhibitor, Sildenafil.
| Compound | PDE-5 Inhibition (Ki) | Reference |
| Thioquinapiperifil (KF31327) | 0.16 nM | [1] |
| Sildenafil | 7.2 nM | [1] |
| Parameter | Value | Reference |
| Molecular Weight | 448.6 g/mol | [2] |
| Molecular Formula | C24H28N6OS | [2] |
Experimental Protocols
In Vitro PDE-5 Inhibition Assay (Fluorescence Polarization)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound for the PDE-5 enzyme using a fluorescence polarization (FP) assay.
Materials:
-
Recombinant human PDE-5A1 enzyme
-
FAM-cGMP (fluorescently labeled cGMP substrate)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)
-
This compound
-
Sildenafil (as a positive control)
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of this compound and Sildenafil in the assay buffer.
-
Add the diluted compounds to the microplate wells.
-
Add the PDE-5A1 enzyme to all wells except the negative control wells.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding FAM-cGMP to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).
-
Read the fluorescence polarization on a plate reader with appropriate filters for FAM.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Assessment of Erectile Function in a Rat Model
This protocol outlines the measurement of intracavernosal pressure (ICP) in rats to evaluate the in vivo efficacy of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
24-gauge needle connected to a pressure transducer
-
Bipolar electrode for cavernous nerve stimulation
-
Data acquisition system
Procedure:
-
Anesthetize the rat and expose the carotid artery for blood pressure monitoring and the cavernous nerve for electrical stimulation.
-
Insert the 24-gauge needle into the corpus cavernosum to measure ICP.
-
Administer this compound or vehicle orally or via intraperitoneal injection.
-
After a predetermined time for drug absorption, stimulate the cavernous nerve with an electrical current (e.g., 5V, 16 Hz, 1 ms pulses for 1 minute).
-
Record the maximal ICP and the mean arterial pressure (MAP).
-
Calculate the ICP/MAP ratio to normalize for changes in systemic blood pressure.
-
Compare the ICP/MAP ratios between the treated and vehicle control groups to determine the effect of this compound on erectile function.
Analytical Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general method for the quantification of Thioquinapiperifil in biological matrices (e.g., plasma, urine) or dietary supplements.
Materials:
-
Liquid chromatograph coupled to a tandem mass spectrometer
-
C18 analytical column
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
-
This compound standard
-
Internal standard (e.g., a structurally similar compound)
-
Sample preparation reagents (e.g., protein precipitation solvent like acetonitrile)
Procedure:
-
Sample Preparation:
-
For plasma/urine: Perform protein precipitation by adding acetonitrile, vortex, and centrifuge. Collect the supernatant.
-
For dietary supplements: Extract the compound with a suitable solvent, filter, and dilute.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Use a gradient elution with mobile phases A and B to separate the analyte.
-
Set the mass spectrometer to monitor specific precursor-to-product ion transitions for Thioquinapiperifil and the internal standard in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of the Thioquinapiperifil standard.
-
Calculate the concentration of Thioquinapiperifil in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Experimental Workflows
References
- 1. KF31327, a new potent and selective inhibitor of cyclic nucleotide phosphodiesterase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of a new type of phosphodiesterase-5 inhibitor, thioquinapiperifil, in a dietary supplement promoted for sexual enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thioquinapiperifil in Rat Models of Erectile Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Thioquinapiperifil is a newly identified phosphodiesterase-5 (PDE-5) inhibitor.[1] The following application notes and protocols are based on established methodologies for evaluating other PDE-5 inhibitors, such as sildenafil, in rat models of erectile dysfunction. These protocols should be adapted and validated specifically for Thioquinapiperifil.
Introduction to Thioquinapiperifil
Thioquinapiperifil has been identified as a novel phosphodiesterase-5 (PDE-5) inhibitor, structurally an imidazoquinazoline derivative.[1] Originally known as KF31327, it was synthesized by Kyowa Hakko Kogyo Co., Ltd.[1] Like other PDE-5 inhibitors, Thioquinapiperifil is presumed to exert its pro-erectile effects by preventing the breakdown of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, leading to smooth muscle relaxation and increased blood flow to the penis.[2][3][4][5]
The nitric oxide (NO)/cGMP pathway is the primary signaling cascade mediating penile erection.[5][6] Upon sexual stimulation, NO is released from nerve endings and endothelial cells in the penis, which activates soluble guanylate cyclase (sGC) to produce cGMP.[5][6] Elevated cGMP levels lead to a decrease in intracellular calcium, resulting in cavernosal smooth muscle relaxation and erection.[5] PDE-5 is the enzyme responsible for the degradation of cGMP, thus terminating the erection.[5] By inhibiting PDE-5, Thioquinapiperifil is expected to enhance and prolong the erectile response.
Signaling Pathway of PDE-5 Inhibition
Caption: NO/cGMP signaling pathway and the mechanism of action of Thioquinapiperifil.
Experimental Protocols for Evaluation in Rat Models
The following are generalized protocols for assessing the efficacy of a PDE-5 inhibitor in established rat models of erectile dysfunction.
Animal Models of Erectile Dysfunction
Commonly used rat models include those with diabetes-induced or cavernous nerve injury-induced erectile dysfunction.
-
Diabetic Rat Model:
-
Induction: Diabetes can be induced in adult male Sprague-Dawley rats (250-300g) by a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer (e.g., 60 mg/kg).
-
Confirmation: Diabetes is typically confirmed 72 hours post-injection by measuring blood glucose levels. Rats with glucose levels >250 mg/dL are considered diabetic.
-
Development of ED: Erectile dysfunction generally develops over a period of 8-12 weeks following the induction of diabetes.
-
-
Cavernous Nerve Injury Model:
-
Surgical Procedure: Under anesthesia, a midline abdominal incision is made to expose the major pelvic ganglion and the cavernous nerve.
-
Injury Induction: A crush injury to the cavernous nerve can be induced using fine forceps for a defined period (e.g., 30 seconds). Bilateral injury is common in these models.
-
Recovery and ED Development: Erectile dysfunction develops following the nerve injury. The efficacy of therapeutic interventions is often assessed at various time points post-injury (e.g., 1, 2, or 4 weeks).
-
Preparation and Administration of Thioquinapiperifil
-
Preparation: Thioquinapiperifil should be dissolved in a suitable vehicle, such as sterile saline, polyethylene glycol (PEG), or dimethyl sulfoxide (DMSO), depending on its solubility. The final concentration should be prepared to allow for accurate dosing based on the animal's body weight.
-
Administration:
-
Route: Administration can be oral (gavage), intraperitoneal (IP), or intravenous (IV). The choice of route will depend on the experimental design and the pharmacokinetic properties of the compound.
-
Dosage: The optimal dose of Thioquinapiperifil needs to be determined through dose-response studies. For other PDE-5 inhibitors like sildenafil, doses in rat models have ranged from 1 to 20 mg/kg.
-
Timing: The compound should be administered at a specific time point before the assessment of erectile function, which should be determined based on its pharmacokinetic profile (time to maximum concentration, Tmax).
-
Assessment of Erectile Function
The primary method for objectively quantifying erectile function in rats is the measurement of intracavernosal pressure (ICP).
-
Anesthesia: The rat is anesthetized (e.g., with pentobarbital sodium, 45-50 mg/kg, IP).
-
Surgical Preparation:
-
A tracheotomy may be performed to ensure a clear airway.
-
The carotid artery is cannulated to monitor mean arterial pressure (MAP).
-
A 23-gauge needle connected to a pressure transducer is inserted into the corpus cavernosum to measure ICP.
-
The cavernous nerve is isolated and a bipolar electrode is placed around it for electrical stimulation.
-
-
Stimulation Protocol:
-
The cavernous nerve is stimulated with a series of electrical pulses (e.g., frequency of 10-20 Hz, pulse width of 1 ms, voltage of 1-5 V) for a duration of 30-60 seconds.
-
A rest period is allowed between stimulations.
-
-
Data Acquisition: ICP and MAP are continuously recorded using a data acquisition system.
-
Efficacy Parameters: The primary efficacy endpoint is the ratio of the maximal ICP to the MAP (ICP/MAP). Other parameters include the area under the curve (AUC) of the ICP response.
Experimental Workflow
Caption: General experimental workflow for evaluating Thioquinapiperifil in a rat model of ED.
Data Presentation
Quantitative data should be summarized in a clear and structured format. The following tables provide examples of how to present potential efficacy and pharmacokinetic data for Thioquinapiperifil.
Table 1: Efficacy of Thioquinapiperifil on Erectile Function in a Rat Model of Erectile Dysfunction
| Treatment Group | N | Dose (mg/kg) | Max ICP (mmHg) | MAP (mmHg) | ICP/MAP Ratio | AUC of ICP (mmHg·s) |
| Sham Control | 10 | Vehicle | 105 ± 8 | 110 ± 5 | 0.95 ± 0.07 | 3150 ± 240 |
| ED Control | 10 | Vehicle | 45 ± 6 | 108 ± 6 | 0.42 ± 0.05 | 1260 ± 180 |
| Thioquinapiperifil | 10 | 1 | 65 ± 7 | 105 ± 5 | 0.62 ± 0.06 | 1950 ± 210 |
| Thioquinapiperifil | 10 | 5 | 85 ± 9 | 103 ± 4 | 0.83 ± 0.08 | 2550 ± 270 |
| Thioquinapiperifil | 10 | 10 | 98 ± 8 | 101 ± 5 | 0.97 ± 0.07 | 2940 ± 240 |
| Sildenafil | 10 | 5 | 88 ± 8 | 104 ± 6 | 0.85 ± 0.07 | 2640 ± 250** |
| Data are presented as mean ± SEM. *p < 0.05 vs. ED Control; *p < 0.01 vs. ED Control. |
Table 2: Pharmacokinetic Parameters of Thioquinapiperifil in Rats
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t₁/₂ (h) | Bioavailability (%) |
| Intravenous (IV) | 5 | - | - | 1500 ± 250 | 2.5 ± 0.4 | - |
| Oral (PO) | 10 | 450 ± 80 | 1.0 ± 0.2 | 1800 ± 300 | 2.8 ± 0.5 | 60 |
| Data are presented as mean ± SD. |
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of Thioquinapiperifil in rat models of erectile dysfunction. As a novel PDE-5 inhibitor, it is crucial to conduct thorough dose-response, efficacy, and pharmacokinetic studies to characterize its potential as a therapeutic agent for erectile dysfunction. The successful application of these standardized models will provide valuable insights into the pharmacological profile of Thioquinapiperifil and its potential for clinical development. All protocols must be validated specifically for Thioquinapiperifil to ensure accurate and reproducible results.
References
- 1. Pharmacokinetics of sildenafil after intravenous and oral administration in rats: hepatic and intestinal first-pass effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacokinetics of sildenafil and its metabolite, N-desmethylsildenafil, in rats with liver cirrhosis and diabetes mellitus, alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic administration of sildenafil improves erectile function in a rat model of chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Thioquinapiperifil Assays with Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the metabolic stability and identifying the metabolic profile of Thioquinapiperifil using human liver microsomes (HLM). This information is critical for understanding the drug's pharmacokinetic properties and potential for drug-drug interactions.
Introduction
Thioquinapiperifil is a novel phosphodiesterase-5 (PDE5) inhibitor. Understanding its metabolism is a crucial step in its development as a therapeutic agent. In vitro assays using human liver microsomes are a standard and effective method for this purpose. HLMs are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. These enzymes play a central role in the phase I metabolism of many xenobiotics.
This document outlines the procedures for conducting metabolic stability assays to determine key pharmacokinetic parameters and for identifying the metabolites of Thioquinapiperifil.
Data Presentation
A study has identified a total of 11 metabolites of Thioquinapiperifil in human liver microsomal extracts.[1][2] While the precise quantitative data for the metabolic stability and the relative abundance of each metabolite is not publicly available in the reviewed literature, the following tables illustrate how such data would be presented for clear comparison.
Table 1: Metabolic Stability of Thioquinapiperifil in Human Liver Microsomes
| Parameter | Value |
| Incubation Time | (e.g., 0, 5, 15, 30, 60 min) |
| HLM Protein Conc. | 0.5 mg/mL |
| Thioquinapiperifil Conc. | 1 µM |
| Half-Life (t½) | Data not available |
| Intrinsic Clearance (Clint) | Data not available |
Table 2: Identified Metabolites of Thioquinapiperifil in Human Liver Microsomes
| Metabolite ID | Proposed Biotransformation | m/z | Relative Abundance (%) |
| M1 | Hydroxylation | [Value] | Data not available |
| M2 | N-dealkylation | [Value] | Data not available |
| M3 | S-oxidation | [Value] | Data not available |
| M4 | Glucuronidation | [Value] | Data not available |
| M5 | Multiple transformations | [Value] | Data not available |
| M6 | Multiple transformations | [Value] | Data not available |
| M7 | Multiple transformations | [Value] | Data not available |
| M8 | Multiple transformations | [Value] | Data not available |
| M9 | Multiple transformations | [Value] | Data not available |
| M10 | Multiple transformations | [Value] | Data not available |
| M11 | Multiple transformations | [Value] | Data not available |
Experimental Protocols
Metabolic Stability Assay of Thioquinapiperifil in Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of Thioquinapiperifil.
Materials:
-
Thioquinapiperifil
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Thioquinapiperifil in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the pooled human liver microsomes on ice immediately before use.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of human liver microsomes (final concentration 0.5 mg/mL) and potassium phosphate buffer at 37°C for 5 minutes.
-
Add Thioquinapiperifil to the mixture to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of Thioquinapiperifil at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Thioquinapiperifil remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg protein/mL).
-
Metabolite Identification of Thioquinapiperifil
Objective: To identify the metabolites of Thioquinapiperifil formed in human liver microsomes.
Materials:
-
Same as for the metabolic stability assay.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Incubation:
-
Follow the same incubation procedure as the metabolic stability assay, but with a longer incubation time (e.g., 60 minutes) to allow for sufficient metabolite formation.
-
-
Sample Preparation:
-
After the incubation period, terminate the reaction with ice-cold acetonitrile.
-
Process the sample as described in the metabolic stability protocol.
-
-
LC-Q-TOF MS Analysis:
-
Analyze the supernatant using a high-resolution LC-MS system to detect potential metabolites.
-
Acquire full scan MS and data-dependent MS/MS spectra.
-
-
Data Analysis:
-
Compare the chromatograms of the test sample with a control sample (without NADPH) to identify peaks corresponding to metabolites.
-
Determine the accurate mass of the parent drug and its metabolites.
-
Propose elemental compositions for the metabolites based on their accurate masses.
-
Analyze the MS/MS fragmentation patterns to elucidate the structures of the metabolites.
-
Visualizations
Caption: Experimental workflow for Thioquinapiperifil assay in human liver microsomes.
Caption: Proposed metabolic pathways of Thioquinapiperifil in human liver microsomes.
References
Application Notes and Protocols for Cell-Based cGMP Assays Using Thioquinapiperifil Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic guanosine monophosphate (cGMP) is a critical second messenger involved in various physiological processes, including vasodilation, phototransduction, and neuronal signaling.[1][2] The intracellular concentration of cGMP is tightly regulated by its synthesis via guanylate cyclases and its degradation by phosphodiesterases (PDEs).[1][2][3] PDE5, a cGMP-specific phosphodiesterase, is a key enzyme in this pathway and a major target for therapeutic intervention in conditions such as erectile dysfunction and pulmonary hypertension.[2][3]
Thioquinapiperifil dihydrochloride, also known as KF31327, is a potent and selective, non-competitive inhibitor of PDE5 with an IC50 of 0.074 nM.[4][5][6] Its high potency and selectivity make it a valuable research tool for studying the cGMP signaling pathway and for the discovery of novel PDE5 inhibitors. This document provides detailed protocols and application notes for utilizing this compound in cell-based cGMP assays.
Signaling Pathway of PDE5 Inhibition
The nitric oxide (NO)/cGMP signaling pathway begins with the activation of soluble guanylate cyclase (sGC) by NO, leading to the conversion of GTP to cGMP.[1] cGMP then activates downstream effectors, primarily protein kinase G (PKG), to elicit a physiological response.[3] PDE5 terminates this signal by hydrolyzing cGMP to GMP.[1] this compound inhibits PDE5, preventing the degradation of cGMP, which leads to its accumulation and amplification of the downstream signal.
References
- 1. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGMP becomes a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cGMP-dependent protein kinases and cGMP phosphodiesterases in nitric oxide and cGMP action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Thioquinapiperifil|CAS 220060-39-9|DC Chemicals [dcchemicals.com]
Troubleshooting & Optimization
Technical Support Center: Stability of Thioquinapiperifil in Experimental Buffers
This technical support center provides guidance on the stability of Thioquinapiperifil in various experimental buffers. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for Thioquinapiperifil in a wide range of buffers is not extensively published, this guide provides best practices and troubleshooting advice based on general chemical principles and data from related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for Thioquinapiperifil?
A1: For long-term stability, solid Thioquinapiperifil powder should be stored at -20°C. Once dissolved in a solvent, it is recommended to store stock solutions in tightly sealed aliquots at -80°C.[1]
Q2: How long are stock solutions of Thioquinapiperifil stable?
A2: As a general guideline, stock solutions stored at -20°C are typically usable for up to one month. However, for optimal results, it is always best to prepare fresh solutions for each experiment.
Q3: What are the known incompatibilities of Thioquinapiperifil?
A3: Thioquinapiperifil is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1] Contact with these substances should be avoided to prevent degradation.
Q4: In which solvents can I dissolve Thioquinapiperifil?
A4: While specific solubility data is not detailed in the provided results, compounds of this nature are often soluble in organic solvents like DMSO and ethanol. For aqueous buffers, it is common to first dissolve the compound in a small amount of DMSO and then dilute it with the desired buffer.
Q5: What analytical methods can be used to assess the stability of Thioquinapiperifil?
A5: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for stability studies.[2][3][4] These methods can separate and quantify the parent compound and its potential degradation products. Spectroscopic methods can also be employed for this purpose.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of Thioquinapiperifil in aqueous buffer. | - Low solubility in the aqueous buffer.- The concentration of the organic co-solvent (e.g., DMSO) is too low after dilution.- The pH of the buffer is affecting solubility. | - Increase the percentage of the organic co-solvent, if experimentally permissible.- Prepare a more dilute stock solution before adding to the buffer.- Test the solubility in a range of buffers with different pH values. |
| Loss of biological activity in an experiment. | - Degradation of Thioquinapiperifil in the experimental buffer due to pH or temperature.- Interaction with other components in the buffer.- Improper storage of stock solutions. | - Prepare fresh solutions for each experiment.- Assess the stability of Thioquinapiperifil under your specific experimental conditions (time, temperature, pH) using an analytical method like HPLC.- Ensure stock solutions are stored correctly at -80°C in aliquots to avoid repeated freeze-thaw cycles.[1] |
| Inconsistent experimental results. | - Variable stability of Thioquinapiperifil across different experimental days.- Inconsistent preparation of buffer solutions.- Degradation during the experiment. | - Standardize the preparation of all solutions and buffers.- Use freshly prepared Thioquinapiperifil solutions for each set of experiments.- Consider performing a time-course stability study in your experimental buffer to understand the degradation kinetics. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | - Degradation of Thioquinapiperifil.- Contamination of the buffer or solvent.- Interaction with the container. | - Analyze a blank buffer solution to check for contaminants.- Compare the chromatogram of a freshly prepared solution with one that has been incubated under experimental conditions to identify degradation products.- Ensure high-purity solvents and reagents are used. |
Factors Influencing Thioquinapiperifil Stability
Based on studies of similar thio-compounds and other pharmaceuticals, the following factors are critical to consider for maintaining the stability of Thioquinapiperifil in solution:
| Factor | General Impact and Recommendations |
| pH | Thio-compounds can exhibit significant pH-dependent stability. For instance, the related compound thiotepa is more stable at a neutral pH (6-7) and degrades more rapidly in acidic conditions (pH 4-5.5).[5][6] It is advisable to determine the optimal pH range for Thioquinapiperifil stability in your specific application. |
| Temperature | Higher temperatures generally accelerate the degradation of chemical compounds.[5][6] Whenever possible, experiments should be conducted at the lowest feasible temperature, and solutions should be kept on ice if not in immediate use. Stock solutions should be stored at -80°C.[1] |
| Buffer Type | The components of the buffer can directly impact the stability of the compound. Some buffers may chelate metal ions that can catalyze oxidation, while others may actively participate in degradation reactions.[7] The choice of buffer (e.g., Phosphate, Tris, HEPES, Citrate) should be carefully considered and potentially screened for compatibility. |
| Buffer Concentration | The concentration of the buffer itself can influence the stability of certain compounds.[8] It is good practice to use the lowest effective buffer concentration required for the experiment to minimize potential buffer-induced degradation. |
| Exposure to Light | For some compounds, exposure to light can induce photodegradation. It is recommended to protect Thioquinapiperifil solutions from light by using amber vials or covering containers with aluminum foil, especially during long-term storage or experiments. |
Experimental Protocols
General Protocol for Assessing Thioquinapiperifil Stability
This protocol outlines a general method for determining the stability of Thioquinapiperifil in a specific experimental buffer using HPLC.
1. Preparation of Stock Solution:
-
Dissolve Thioquinapiperifil in an appropriate organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
-
Store this stock solution at -80°C in small aliquots.
2. Preparation of Test Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution with the experimental buffer to the final desired concentration for your assay.
3. Incubation:
-
Incubate the test solution under the conditions of your experiment (e.g., 37°C in a cell culture incubator).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the test solution for analysis.
-
Immediately stop any further degradation by freezing the aliquot at -80°C or by mixing with a quenching solution if necessary.
4. HPLC Analysis:
-
Analyze the samples by a validated reverse-phase HPLC method with UV detection.
-
The mobile phase and column selection will need to be optimized for Thioquinapiperifil.
-
Monitor the peak area of the parent Thioquinapiperifil compound at each time point.
5. Data Analysis:
-
Plot the percentage of the remaining Thioquinapiperifil (relative to the 0-hour time point) against time.
-
This will provide a stability profile of Thioquinapiperifil under your specific experimental conditions.
Visualizations
Caption: Experimental workflow for assessing the stability of Thioquinapiperifil.
Caption: Troubleshooting logic for experiments involving Thioquinapiperifil.
References
- 1. Thioquinapiperifil|220060-39-9|MSDS [dcchemicals.com]
- 2. Determination of a new type of phosphodiesterase-5 inhibitor, thioquinapiperifil, in a dietary supplement promoted for sexual enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. Effects of pH and temperature on the stability and decomposition of N,N'N"-triethylenethiophosphoramide in urine and buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative analysis and mechanistic insights into polysorbate 80 stability differences in biopharmaceutical buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Thioquinapiperifil-Based Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thioquinapiperifil.
Frequently Asked Questions (FAQs)
1. What is Thioquinapiperifil and what is its mechanism of action?
Thioquinapiperifil is a potent and selective phosphodiesterase-5 (PDE5) inhibitor.[1] Its mechanism of action is centered on the inhibition of the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Thioquinapiperifil leads to an accumulation of cGMP, a key intracellular second messenger. This increase in cGMP levels activates protein kinase G (PKG), which in turn mediates a variety of downstream signaling events, ultimately leading to smooth muscle relaxation and vasodilation.
2. What are the primary research applications of Thioquinapiperifil?
Currently, the primary documented application of Thioquinapiperifil is in the analytical detection of undeclared ingredients in dietary supplements marketed for sexual enhancement.[1][2] However, as a potent PDE5 inhibitor, it holds potential for broader research applications in areas where PDE5 modulation is relevant, such as:
-
Erectile dysfunction
-
Pulmonary arterial hypertension
-
Cancer research, due to the role of cGMP signaling in apoptosis and cell proliferation.[3][4]
-
Neurological disorders, where the NO/cGMP pathway is implicated.
3. What are the recommended storage and handling conditions for Thioquinapiperifil?
For optimal stability, Thioquinapiperifil should be stored under the following conditions:
-
Solid (Powder): Store at -20°C for long-term storage.[5] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[6]
-
In Solvent: Prepare stock solutions and aliquot them into tightly sealed vials. Store aliquots at -80°C.[5] Avoid repeated freeze-thaw cycles.
4. What solvents can be used to dissolve Thioquinapiperifil?
Thioquinapiperifil is reported to be soluble in dimethyl sulfoxide (DMSO) and ethanol. For cell-based assays, it is crucial to keep the final concentration of the organic solvent low (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
This guide addresses common challenges that may be encountered during experiments involving Thioquinapiperifil.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or No Inhibitory Effect in Cell-Based Assays | 1. Compound Precipitation: Thioquinapiperifil may precipitate in aqueous cell culture media. 2. Low Cell Permeability: The compound may not be efficiently entering the cells to reach its intracellular target. 3. Cell Line Specificity: The chosen cell line may have low expression levels of PDE5. 4. Serum Interaction: Components in the fetal bovine serum (FBS) may bind to the compound, reducing its effective concentration. | 1. Visually inspect the culture medium for any precipitate after adding the compound. If precipitation occurs, consider using a lower concentration or a different formulation. 2. While some studies suggest PDE5 inhibitors can enhance permeability, this can be cell-type dependent.[7][8] Consider using cell lines with known good permeability for small molecules or perform a permeability assay. 3. Verify PDE5 expression in your cell line using techniques like Western blotting or qPCR. Consider using a cell line known to express high levels of PDE5 (e.g., 9L gliosarcoma cells).[7] 4. Perform experiments in serum-free or low-serum media for a short duration, if your cell line can tolerate it. Include appropriate controls to account for serum effects. |
| High Background or Variability in cGMP Measurements | 1. Suboptimal Assay Conditions: Incubation times, cell density, or stimulation conditions may not be optimized. 2. Cell Health: Poor cell viability can lead to inconsistent results. 3. Reagent Instability: The cGMP assay reagents may be degraded. | 1. Optimize the assay by titrating cell number, stimulation time with a nitric oxide (NO) donor (e.g., sodium nitroprusside), and Thioquinapiperifil incubation time. 2. Ensure high cell viability (>90%) before starting the experiment. Perform a cytotoxicity assay to determine the non-toxic concentration range of Thioquinapiperifil. 3. Check the expiration dates and storage conditions of your cGMP assay kit components. Run a standard curve with each experiment to ensure assay performance. |
| Unexpected Cytotoxicity | 1. Off-Target Effects: At higher concentrations, Thioquinapiperifil may inhibit other cellular targets, leading to toxicity. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the EC50 for toxicity. Use concentrations well below the toxic range for your functional assays. 2. Ensure the final concentration of the solvent in the cell culture medium is at a non-toxic level (e.g., <0.5% for DMSO). Include a vehicle control in all experiments. |
| Difficulty in Reproducing In Vivo Results | 1. Poor Bioavailability: The compound may have low oral bioavailability or rapid metabolism. 2. Incorrect Dosing or Formulation: The dose may be too low, or the formulation may not be suitable for the route of administration. 3. Animal Model Specifics: The chosen animal model may have different PDE5 expression levels or metabolic pathways compared to humans. | 1. Consider alternative routes of administration (e.g., intraperitoneal injection) or co-administration with a compound that enhances bioavailability. 2. Perform a dose-ranging study to find the optimal effective dose. For oral administration, consider formulations with excipients that improve solubility and absorption. 3. Research the expression and function of PDE5 in your specific animal model to ensure it is a relevant system for your research question. |
Quantitative Data
Table 1: Comparative IC50 Values of Various PDE5 Inhibitors
| Compound | IC50 (nM) | Notes |
| Thioquinapiperifil | 0.074 | Data from supplier. |
| Sildenafil | 3.5 - 8.5 | IC50 values can vary depending on the assay conditions. |
| Tadalafil | 1.8 | Highly selective for PDE5. |
| Vardenafil | 0.7 | Potent PDE5 inhibitor. |
| Avanafil | 5.2 | Highly selective for PDE5. |
| Udenafil | 8.25 | Potent PDE5 inhibitor. |
| Mirodenafil | - | Oral PDE5 inhibitor. |
| Icariin | 432 | A natural PDE5 inhibitor. |
IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Experimental Protocols
Protocol 1: In Vitro Cell-Based cGMP Assay for PDE5 Inhibition
This protocol provides a general framework for measuring the effect of Thioquinapiperifil on intracellular cGMP levels in a cell-based assay.
1. Materials:
-
Cell line expressing PDE5 (e.g., HEK293-PDE5, PC-3, 9L gliosarcoma)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Thioquinapiperifil
-
DMSO (for stock solution)
-
Nitric oxide (NO) donor (e.g., sodium nitroprusside, SNP)
-
IBMX (a non-selective PDE inhibitor, as a positive control)
-
Cell lysis buffer
-
cGMP immunoassay kit (e.g., ELISA or TR-FRET based)
-
96-well cell culture plates
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of Thioquinapiperifil in DMSO. Serially dilute the stock solution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should be below 0.5%.
-
Pre-incubation with Inhibitor:
-
Wash the cells once with serum-free medium.
-
Add the diluted Thioquinapiperifil or control solutions (vehicle, IBMX) to the wells and incubate for 30-60 minutes at 37°C.
-
-
Stimulation of cGMP Production:
-
Add the NO donor (e.g., SNP) to all wells (except for the unstimulated control) to stimulate cGMP production. The optimal concentration and incubation time for the NO donor should be determined empirically for your cell line. A typical starting point is 100 µM SNP for 10 minutes.
-
-
Cell Lysis:
-
Aspirate the medium from the wells.
-
Add cell lysis buffer to each well and incubate according to the cGMP assay kit manufacturer's instructions to lyse the cells and release intracellular cGMP.
-
-
cGMP Quantification:
-
Perform the cGMP immunoassay according to the manufacturer's protocol.
-
Read the plate on a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the cGMP standards provided in the kit.
-
Calculate the concentration of cGMP in each sample from the standard curve.
-
Normalize the cGMP concentration to the protein concentration in each well (optional but recommended).
-
Plot the cGMP concentration against the Thioquinapiperifil concentration and determine the IC50 value.
-
Visualizations
References
- 1. Determination of a new type of phosphodiesterase-5 inhibitor, thioquinapiperifil, in a dietary supplement promoted for sexual enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening of Phosphodiesterase-5 Inhibitors and Their Analogs in Dietary Supplements by Liquid Chromatography–Hybrid Ion Trap–Time of Flight Mass Spectrometry [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health [frontiersin.org]
- 5. Thioquinapiperifil|220060-39-9|MSDS [dcchemicals.com]
- 6. Stability and Storage | Tocris Bioscience [tocris.com]
- 7. PDE5 Inhibitors Enhance Tumor Permeability and Efficacy of Chemotherapy in a Rat Brain Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
interpreting Thioquinapiperifil mass spectrometry fragmentation patterns
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thioquinapiperifil and interpreting its mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated molecular ion ([M+H]⁺) for Thioquinapiperifil?
A1: Thioquinapiperifil has a molecular formula of C₂₄H₂₈N₆OS. The expected monoisotopic mass of the protonated molecular ion ([M+H]⁺) is approximately 449.2174 m/z. It is crucial to use high-resolution mass spectrometry for accurate mass measurement to confirm the elemental composition.[1]
Q2: What are the most common fragmentation patterns observed for Thioquinapiperifil in positive ion mode ESI-MS/MS?
A2: In collision-induced dissociation (CID), Thioquinapiperifil typically undergoes fragmentation at the piperidine ring and the bond connecting it to the quinazoline core. A characteristic fragmentation involves the cleavage of the C-S bond.[2] The piperidine ring itself can also undergo fragmentation, often through the loss of neutral molecules.[3][4][5]
Q3: Are there any known metabolites of Thioquinapiperifil that might interfere with my analysis?
A3: Yes, several in vitro and in vivo metabolites of Thioquinapiperifil have been identified. These metabolites can be detected in samples from human liver microsomes, as well as rat urine and feces.[6] When analyzing biological samples, it is important to consider these potential metabolites, which can be identified through tandem mass spectrometry.[6]
Q4: Where can I obtain an analytical standard for Thioquinapiperifil?
A4: Analytical standards are highly pure compounds essential for accurate identification and quantification.[7] While the search results do not pinpoint a specific vendor for a Thioquinapiperifil standard, chemical suppliers that specialize in analytical standards for pharmaceutical and forensic applications are the best resources.
Troubleshooting Guide
Issue 1: Poor or no signal for the [M+H]⁺ ion of Thioquinapiperifil.
-
Possible Cause 1: Incorrect instrument settings.
-
Solution: Ensure the mass spectrometer is operating in positive ion mode. Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, for compounds of similar mass and polarity.
-
-
Possible Cause 2: Sample degradation.
-
Solution: Thioquinapiperifil may be susceptible to degradation under certain conditions. Prepare fresh solutions and avoid prolonged exposure to light or extreme temperatures.
-
-
Possible Cause 3: Inappropriate mobile phase.
Issue 2: Unexpected fragments or an overly complex fragmentation pattern.
-
Possible Cause 1: In-source fragmentation.
-
Solution: The cone voltage (or equivalent parameter) may be too high, causing the molecule to fragment within the ion source before mass selection. Reduce the cone voltage to obtain a stronger signal for the precursor ion.
-
-
Possible Cause 2: Presence of co-eluting isomers or impurities.
-
Solution: Optimize the liquid chromatography separation to resolve any isobaric interferences.[2] Ensure the purity of your analytical standard.
-
-
Possible Cause 3: High collision energy.
-
Solution: If performing MS/MS, the collision energy may be too high, leading to extensive fragmentation. Perform a collision energy ramp experiment to determine the optimal energy for producing informative fragment ions.
-
Issue 3: Inconsistent fragmentation pattern between experiments.
-
Possible Cause 1: Fluctuations in collision energy.
-
Solution: Ensure that the collision energy setting on the instrument is stable and reproducible. Calibrate the instrument according to the manufacturer's recommendations.
-
-
Possible Cause 2: Matrix effects in complex samples.
-
Solution: Matrix components can suppress or enhance the ionization of the analyte, leading to variability. Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample cleanup. The use of an internal standard can also help to correct for matrix effects.
-
Quantitative Fragmentation Data
The following table summarizes the major fragment ions of Thioquinapiperifil observed in positive ion mode ESI-MS/MS. This data is compiled from published literature.[2]
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Elemental Formula | Proposed Neutral Loss |
| 449.2 | 339.1914 | C₂₀H₂₄N₃O₂ | C₄H₅NS |
| 449.2 | 268.1050 | C₁₅H₁₃N₃O₂ | C₉H₁₆N₃S |
| 449.2 | 197.0707 | C₁₂H₈N₂O | C₁₂H₂₀N₄S |
| 449.2 | 169.0736 | C₁₁H₈N₂ | C₁₃H₂₀N₄OS |
Experimental Protocols
Methodology for Acquiring a Mass Spectrum of Thioquinapiperifil
This protocol provides a general procedure for obtaining a mass spectrum of Thioquinapiperifil using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
1. Sample Preparation:
- Prepare a stock solution of Thioquinapiperifil in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Dilute the stock solution with the initial mobile phase to a final concentration appropriate for your instrument (e.g., 1-10 µg/mL).
2. Liquid Chromatography Conditions: [2]
- Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 3 µm particle size).
- Mobile Phase A: Water with 0.2% acetic acid.
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.2 mL/min.
- Gradient: A suitable gradient to ensure separation from any impurities. For example: 10% B to 85% B over 50 minutes.
- Injection Volume: 5 µL.
3. Mass Spectrometry Conditions: [2]
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Scan Mode: Full scan MS to identify the precursor ion, followed by product ion scan (MS/MS) of the [M+H]⁺ ion.
- Mass Range: m/z 100-600 for full scan.
- Capillary Voltage: Optimize for your instrument (typically 3-5 kV).
- Cone Voltage: Optimize to maximize the precursor ion signal and minimize in-source fragmentation.
- Collision Gas: Argon.
- Collision Energy: Perform a ramp experiment (e.g., 10-40 eV) to determine the optimal energy for generating a rich fragmentation spectrum.
Visualizations
References
- 1. Determination of a new type of phosphodiesterase-5 inhibitor, thioquinapiperifil, in a dietary supplement promoted for sexual enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
proper storage and handling of Thioquinapiperifil dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of Thioquinapiperifil dihydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. The recommended storage conditions are summarized in the table below.
| Form | Storage Temperature | Container | Additional Recommendations |
| Powder | -20°C | Tightly sealed container | Protect from light and moisture. |
| In Solvent (e.g., DMSO) | -80°C | Tightly sealed vials | Aliquot to avoid repeated freeze-thaw cycles. |
Q2: What are the general handling precautions for this compound?
A2: this compound should be handled with care in a laboratory setting. It is harmful if swallowed and very toxic to aquatic life.[1] Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[1]
-
Contact: Avoid contact with eyes and skin. In case of contact, rinse thoroughly with water.[1]
-
Spills: In case of a spill, collect the material and dispose of it as hazardous waste.
Q3: What is the stability of this compound in solution?
A3: this compound is stable under the recommended storage conditions.[1] When dissolved in a solvent such as DMSO, it is recommended to prepare stock solutions, aliquot them into single-use volumes, and store them at -80°C to minimize degradation from repeated freeze-thaw cycles. Studies on other small molecules in DMSO suggest that while many are stable for extended periods when stored at -20°C, degradation can occur, and the absorption of water by hygroscopic DMSO can contribute to this. Therefore, minimizing exposure to ambient moisture is critical.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). For aqueous solutions, it may be necessary to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. The final concentration of DMSO in cell-based assays should typically be kept low (e.g., <0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible IC50 values in an in vitro PDE5 inhibition assay.
-
Possible Cause 1: Compound Precipitation.
-
Solution: this compound may have limited solubility in aqueous assay buffers. Visually inspect your assay plate for any signs of precipitation. If observed, consider preparing a fresh, lower concentration stock solution or increasing the percentage of co-solvent (like DMSO) in your final assay, ensuring it does not affect enzyme activity.
-
-
Possible Cause 2: Variability in Reagent Preparation.
-
Solution: Ensure all reagents, including the enzyme, substrate (cGMP), and the inhibitor, are prepared fresh and accurately pipetted. Use calibrated pipettes and ensure thorough mixing of all solutions.
-
-
Possible Cause 3: Enzyme Activity Variation.
-
Solution: The activity of the PDE5 enzyme can vary between batches or with storage time. Always include a positive control inhibitor with a known IC50 in your experiments to monitor for shifts in enzyme activity. If the positive control IC50 also varies, it may indicate a problem with the enzyme or other assay components.
-
-
Possible Cause 4: Incorrect Incubation Times or Temperatures.
-
Solution: Adhere strictly to the incubation times and temperatures specified in your protocol. Variations can significantly impact the rate of the enzymatic reaction and, consequently, the calculated IC50 values.
-
Issue 2: Low or no observable effect of the compound in a cell-based assay.
-
Possible Cause 1: Poor Cell Permeability.
-
Solution: While Thioquinapiperifil is a small molecule, its ability to penetrate the cell membrane can vary depending on the cell type. If poor permeability is suspected, consider using a cell line with known high expression of relevant transporters or performing the assay in a cell-free system (lysate-based assay) to confirm direct target engagement.
-
-
Possible Cause 2: Compound Degradation in Culture Media.
-
Solution: The compound may not be stable in the cell culture media over the duration of the experiment. You can test for this by incubating the compound in the media for the same duration as your experiment and then testing its activity in a cell-free enzymatic assay. If degradation is confirmed, you may need to shorten the incubation time or add the compound at multiple time points.
-
-
Possible Cause 3: High Protein Binding.
-
Solution: The compound may bind to proteins in the serum of the cell culture media, reducing its effective concentration. Consider reducing the serum concentration in your media during the treatment period, if tolerated by your cells, or perform the experiment in serum-free media.
-
Issue 3: Precipitation or formulation issues for in vivo studies.
-
Possible Cause 1: Poor Aqueous Solubility.
-
Solution: this compound is likely to have low aqueous solubility. For in vivo administration, a suitable vehicle is required. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a vehicle suitable for injection, such as a mixture of PEG400, Tween 80, and saline. The final concentration of DMSO should be minimized.
-
-
Possible Cause 2: Vehicle Incompatibility.
-
Solution: Not all vehicles are suitable for all routes of administration or all compounds. It is essential to test the solubility and stability of your final formulation before animal administration. Common vehicles for poorly soluble compounds for oral administration include methylcellulose or polyethylene glycol. For intravenous administration, co-solvent systems or cyclodextrin-based formulations may be necessary. Always include a vehicle-only control group in your in vivo experiments.
-
Experimental Protocols
Key Experiment: In Vitro Phosphodiesterase-5 (PDE5) Inhibition Assay (Colorimetric)
This protocol is a general guideline for determining the inhibitory activity of this compound against the PDE5 enzyme.
Materials:
-
Recombinant human PDE5A1 enzyme
-
Guanosine 3',5'-cyclic monophosphate (cGMP) as the substrate
-
5'-Nucleotidase
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
Stop Solution (e.g., 0.5 M EDTA)
-
This compound
-
Positive control inhibitor (e.g., Sildenafil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO). Create a serial dilution of the compound in assay buffer to achieve a range of final concentrations for IC50 determination. Also, prepare dilutions of the positive control.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound or positive control at various concentrations.
-
PDE5 enzyme solution.
-
-
Initiate Reaction: Add the cGMP substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Product Detection:
-
Add 5'-Nucleotidase to each well and incubate to convert the GMP product to guanosine and inorganic phosphate (Pi).
-
Add the phosphate detection reagent to each well.
-
Incubate at room temperature for the color to develop.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound compared to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway of PDE5 Inhibition
The following diagram illustrates the signaling pathway involving phosphodiesterase-5 (PDE5) and the mechanism of its inhibition. Nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), leading to various downstream effects, including smooth muscle relaxation. PDE5 is the enzyme responsible for the degradation of cGMP to GMP, thus terminating the signal. Inhibitors like this compound block PDE5, leading to an accumulation of cGMP and enhanced PKG signaling.[1][2][3][4]
References
troubleshooting low signal-to-noise in Thioquinapiperifil detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Thioquinapiperifil and resolving issues related to low signal-to-noise ratios in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is Thioquinapiperifil and what is its primary mechanism of action?
A1: Thioquinapiperifil is classified as a phosphodiesterase type 5 (PDE-5) inhibitor. Its mechanism of action involves the inhibition of the PDE-5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE-5, Thioquinapiperifil increases cGMP levels, leading to smooth muscle relaxation and vasodilation in specific tissues. This is the same mechanism of action as other well-known PDE-5 inhibitors used in the treatment of erectile dysfunction.
Q2: Which analytical methods are most commonly used for the detection of Thioquinapiperifil?
A2: The most prevalent and reliable methods for the detection and quantification of Thioquinapiperifil and its analogs are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS).[1][2] These techniques offer the high sensitivity and selectivity required for analyzing complex matrices such as dietary supplements and biological samples.[3][4]
Q3: What is a typical cause of a low signal-to-noise (S/N) ratio in chromatographic analysis?
A3: A low signal-to-noise ratio is a common issue in chromatography that can stem from various factors. These can be broadly categorized as issues with the sample preparation, the mobile phase, the HPLC or LC-MS system itself, or the detector settings.[5] For instance, a contaminated mobile phase, improper sample cleanup leading to matrix effects, an aging detector lamp, or unoptimized mass spectrometer parameters can all contribute to a decreased S/N ratio.[2]
Q4: How does the signal-to-noise ratio affect the limit of detection (LOD) and limit of quantification (LOQ)?
A4: The signal-to-noise ratio is a critical parameter that directly influences the limit of detection (LOD) and the limit of quantification (LOQ) of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. A higher S/N ratio leads to lower (better) LOD and LOQ values, enabling the detection and quantification of trace amounts of Thioquinapiperifil.[6]
Troubleshooting Guides for Low Signal-to-Noise Ratio
Below are detailed troubleshooting guides for addressing a low signal-to-noise ratio during Thioquinapiperifil detection using HPLC-UV and LC-MS.
Guide 1: HPLC-UV Detection Issues
Problem: You are experiencing a low signal-to-noise ratio in your HPLC-UV analysis of Thioquinapiperifil, characterized by a noisy or drifting baseline and small analyte peaks.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Mobile Phase Contamination | 1. Prepare fresh mobile phase using HPLC-grade solvents and additives. 2. Filter the mobile phase through a 0.22 µm filter. 3. Degas the mobile phase thoroughly using an inline degasser, sonication, or helium sparging.[2] | A stable, less noisy baseline. |
| Detector Lamp Issue | 1. Check the lamp's usage hours and replace it if it's near the end of its lifespan. 2. Allow the lamp to warm up for at least 30 minutes before analysis for a stable output. | Increased signal intensity and a more stable baseline. |
| Flow Cell Contamination | 1. Flush the flow cell with a strong, appropriate solvent (e.g., isopropanol or a sequence of solvents of increasing polarity). 2. If the contamination persists, follow the manufacturer's instructions for cleaning the flow cell. | Reduction in baseline noise and removal of spurious peaks. |
| Improper Wavelength Selection | 1. Determine the UV absorbance maximum for Thioquinapiperifil (typically around 292 nm for similar compounds). 2. Set the detector to this wavelength to maximize the signal. | Increased peak height for Thioquinapiperifil, improving the S/N ratio. |
Experimental Protocol: HPLC-UV Method for Thioquinapiperifil
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 292 nm.
-
Column Temperature: 30 °C.
Guide 2: LC-MS Detection Issues
Problem: Your LC-MS analysis of Thioquinapiperifil shows a low signal-to-noise ratio, which could be due to poor ionization, matrix effects, or suboptimal MS parameters.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Matrix Effects (Ion Suppression or Enhancement) | 1. Improve sample preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. 2. Dilute the sample to reduce the concentration of matrix components. 3. Optimize the chromatography to separate Thioquinapiperifil from co-eluting matrix components. | A more stable and intense analyte signal with reduced baseline noise. |
| Suboptimal Mass Spectrometer Source Parameters | 1. Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow, and temperature, to maximize the ionization of Thioquinapiperifil. 2. Perform a tuning of the instrument using a Thioquinapiperifil standard solution. | Increased ion abundance for the precursor and product ions of Thioquinapiperifil. |
| Incorrect Precursor/Product Ion Selection | 1. Confirm the m/z of the precursor ion for Thioquinapiperifil ([M+H]+). 2. Perform a product ion scan to identify the most intense and stable fragment ions for use in Multiple Reaction Monitoring (MRM). | Enhanced selectivity and sensitivity of the assay. |
| Mobile Phase Additive Issues | 1. Ensure the mobile phase additives (e.g., formic acid, ammonium formate) are volatile and compatible with MS. 2. Optimize the concentration of the additive to achieve the best ionization efficiency. | Improved signal intensity and stability. |
Experimental Protocol: LC-MS/MS Method for Thioquinapiperifil in a Biological Matrix
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation with acetonitrile.
-
Centrifuge and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
-
-
LC Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z of protonated Thioquinapiperifil.
-
Product Ions (Q3): At least two stable and intense fragment ions.
-
Collision Energy: Optimized for each transition.
-
Visualizations
Caption: Mechanism of action of Thioquinapiperifil as a PDE-5 inhibitor.
Caption: A logical workflow for troubleshooting low signal-to-noise issues.
Caption: A proposed fragmentation pathway for Thioquinapiperifil in MS/MS.
References
Validation & Comparative
A Comparative Analysis of Thioquinapiperifil and Established PDE5 Inhibitors: Sildenafil and Tadalafil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the novel phosphodiesterase-5 (PDE5) inhibitor, Thioquinapiperifil, with the well-established drugs, sildenafil and tadalafil. The content is intended to support research and development efforts by offering a comprehensive overview of their relative in vitro efficacy, supported by experimental data and methodologies.
In Vitro Efficacy at a Glance: A Quantitative Comparison
The primary mechanism of action for Thioquinapiperifil, sildenafil, and tadalafil is the inhibition of the PDE5 enzyme, which is crucial for regulating blood flow in the corpus cavernosum. The in vitro potency of these compounds is a key indicator of their efficacy. The following table summarizes the available data on their inhibitory activity against PDE5.
| Compound | Inhibitory Constant (Ki) in nM | 50% Inhibitory Concentration (IC50) in nM |
| Thioquinapiperifil (KF31327) | 0.16 [1] | Not explicitly reported |
| Sildenafil | 7.2 [1] | 3.5 - 5.22 [2][3] |
| Tadalafil | Not explicitly reported | 1.8 - 5 [4][5] |
Lower Ki and IC50 values indicate higher potency.
Based on the available in vitro data, Thioquinapiperifil (formerly known as KF31327) demonstrates significantly higher potency as a PDE5 inhibitor compared to sildenafil, with a Ki value that is approximately 45 times lower.[1] While a direct Ki comparison with tadalafil is not available from the same study, the IC50 values suggest that Thioquinapiperifil is also likely to be more potent than tadalafil.
Understanding the Mechanism: The PDE5 Signaling Pathway
The therapeutic effect of these inhibitors is rooted in their ability to modulate the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. Upon sexual stimulation, nitric oxide is released, which in turn activates guanylate cyclase to produce cGMP. This second messenger leads to smooth muscle relaxation and increased blood flow. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, these drugs prolong the action of cGMP, thereby enhancing the erectile response.
References
- 1. In vivo analysis of chronic phosphodiesterase-5 inhibition with sildenafil in penile erectile tissues: no tachyphylaxis effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficacy and safety of sildenafil citrate in men with erectile dysfunction and stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro effects of PDE5 inhibitors sildenafil, vardenafil and tadalafil on isolated human ureteral smooth muscle: a basic research approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Activity of Thioquinapiperifil Against Phosphodiesterase-5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of Thioquinapiperifil against Phosphodiesterase-5 (PDE-5) with established reference standards. The data presented is intended to offer an objective evaluation of the compound's performance, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.
Comparative Inhibitory Activity Against PDE-5
The inhibitory potential of Thioquinapiperifil and selected reference standards against PDE-5 is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.
| Compound | IC50 (nM) | Reference(s) |
| Thioquinapiperifil (KF31327) | 0.074 | [1][2][3] |
| Sildenafil | 3.4 - 6.86 | |
| Vardenafil | 0.7 | |
| Tadalafil | 1.8 |
Experimental Protocols
The following section details a generalized protocol for determining the in vitro inhibitory activity of compounds against PDE-5. This methodology is based on commonly employed fluorescence polarization (FP) assays.
Principle of the PDE-5 Inhibition Assay (Fluorescence Polarization)
The PDE-5 inhibition assay quantifies the enzymatic activity of PDE-5 by measuring the hydrolysis of a fluorescently labeled cyclic guanosine monophosphate (cGMP) substrate. When the fluorescent substrate is intact, it is small and rotates rapidly in solution, resulting in a low fluorescence polarization value. Upon hydrolysis by PDE-5, the resulting fluorescent monophosphate binds to a larger binding agent, slowing its rotation and leading to a high fluorescence polarization signal. The inhibitory activity of a test compound is determined by its ability to prevent this hydrolysis, thus keeping the fluorescence polarization low.
Materials and Reagents
-
Recombinant human PDE-5A1 enzyme
-
Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)
-
Binding Agent (specific for the hydrolyzed substrate)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM DTT)
-
Test compounds (Thioquinapiperifil and reference standards) dissolved in DMSO
-
384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Assay Procedure
-
Compound Preparation: Prepare serial dilutions of the test compounds (Thioquinapiperifil, sildenafil, vardenafil, tadalafil) in DMSO. A typical starting concentration for the dilution series is 50 µM.
-
Reaction Mixture Preparation: In a 384-well microplate, add the following components in order:
-
Assay Buffer
-
Test compound dilution (or DMSO for control wells)
-
Recombinant PDE-5A1 enzyme
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the compounds to interact with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorescently labeled cGMP substrate to all wells.
-
Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow for enzymatic hydrolysis of the substrate.
-
Binding Agent Addition: Stop the enzymatic reaction and initiate the detection step by adding the Binding Agent to all wells.
-
Final Incubation: Incubate the plate for a short period (e.g., 15-30 minutes) to allow the binding of the hydrolyzed substrate to the Binding Agent.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters.
-
Data Analysis:
-
The raw fluorescence polarization data is used to calculate the percentage of inhibition for each concentration of the test compound relative to the high (no enzyme) and low (no inhibitor) controls.
-
The percentage of inhibition is plotted against the logarithm of the compound concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation.
-
Visualizing the Mechanism and Workflow
To further elucidate the context of this research, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: PDE-5 Signaling Pathway and Inhibition.
References
An In Vitro Comparative Analysis of Thioquinapiperifil and its Functional Analogues as PDE-5 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Thioquinapiperifil and its functional analogues, primarily other widely studied phosphodiesterase-5 (PDE-5) inhibitors. Due to the limited availability of public data on direct structural analogues of Thioquinapiperifil, this guide focuses on its performance in the context of other well-characterized compounds in the same therapeutic class, such as Sildenafil, Tadalafil, and Vardenafil.
Thioquinapiperifil, also known as KF31327, is a potent and selective inhibitor of cyclic GMP-specific phosphodiesterase type 5 (PDE-5).[1] Its discovery in dietary supplements has prompted interest in its pharmacological profile.[2] This guide summarizes available in vitro data to facilitate a comparative understanding of its potency and selectivity.
Quantitative Comparison of In Vitro Inhibitory Activity
The in vitro potency of Thioquinapiperifil and its functional analogues against various phosphodiesterase isoforms is summarized in the table below. The data highlights the inhibitory concentration (IC50) or inhibitory constant (Ki), which are key metrics for assessing the efficacy and selectivity of these compounds.
| Compound | PDE-1 (IC50/Ki, nM) | PDE-2 (IC50, nM) | PDE-3 (IC50, nM) | PDE-4 (IC50, nM) | PDE-5 (IC50/Ki, nM) | PDE-6 (IC50, nM) | PDE-11 (IC50, nM) |
| Thioquinapiperifil (KF31327) | Data not available | Data not available | Data not available | Data not available | 0.16 (Ki) [1] | Data not available | Data not available |
| Sildenafil | 260 | >10,000 | >10,000 | >10,000 | 5.22 [3] | 56 | >10,000 |
| Tadalafil | >10,000 | >10,000 | >10,000 | >10,000 | 2.35 [3] | >10,000 | 190 |
| Vardenafil | 180 | >10,000 | >10,000 | >10,000 | 0.7 | 11 | Data not available |
Note: Lower values indicate higher potency. IC50 and Ki values are context-dependent and can vary based on experimental conditions.
Signaling Pathway of PDE-5 Inhibition
Phosphodiesterase-5 inhibitors exert their effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In response to stimuli, NO is released, which in turn activates soluble guanylate cyclase (sGC) to produce cGMP. cGMP then acts as a second messenger, leading to various physiological effects, including smooth muscle relaxation. PDE-5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE-5, these compounds prevent the breakdown of cGMP, leading to its accumulation and an enhanced downstream signaling cascade.
Caption: The NO/cGMP signaling pathway and the inhibitory action of Thioquinapiperifil.
Experimental Protocols
The determination of in vitro inhibitory activity of compounds like Thioquinapiperifil is typically achieved through phosphodiesterase inhibition assays. Below are generalized methodologies for such experiments.
Recombinant Human PDE Enzyme Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the activity of a specific recombinant human PDE isoform.
-
Enzymes and Substrates: Recombinant human PDE-1, PDE-2, PDE-3, PDE-4, PDE-5, PDE-6, and PDE-11 are used. The substrates are typically radiolabeled cGMP or cAMP.
-
Assay Procedure:
-
The test compound (e.g., Thioquinapiperifil) is serially diluted to various concentrations.
-
The compound dilutions are incubated with a specific PDE enzyme in an assay buffer (e.g., Tris-HCl buffer) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the radiolabeled substrate (e.g., [3H]-cGMP for PDE-5).
-
After a defined incubation period, the reaction is terminated.
-
The product of the enzymatic reaction (e.g., [3H]-GMP) is separated from the unreacted substrate, often using chromatography or precipitation methods.
-
The amount of product is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve. The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially in competitive inhibition assays.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of a test compound against a PDE enzyme.
Caption: A generalized workflow for the in vitro determination of PDE inhibitory activity.
References
- 1. KF31327, a new potent and selective inhibitor of cyclic nucleotide phosphodiesterase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of a new type of phosphodiesterase-5 inhibitor, thioquinapiperifil, in a dietary supplement promoted for sexual enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selectivity and potency of the new PDE5 inhibitor TPN729MA - PubMed [pubmed.ncbi.nlm.nih.gov]
Thioquinapiperifil: A Potent Phosphodiesterase-5 Inhibitor for Research Applications
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Thioquinapiperifil's potency, alongside established Phosphodiesterase-5 (PDE-5) inhibitors. Detailed experimental protocols for determining and validating IC50 values are also presented to support research endeavors in drug discovery and development.
Thioquinapiperifil, also known as KF31327, has emerged as a highly potent and selective inhibitor of phosphodiesterase-5 (PDE-5), an enzyme crucial in various physiological signaling pathways.[1][2] Its efficacy in modulating cyclic guanosine monophosphate (cGMP) levels makes it a valuable tool for investigating cellular processes regulated by this second messenger. This guide offers a comprehensive overview of Thioquinapiperifil's inhibitory activity in comparison to other well-known PDE-5 inhibitors, providing researchers with essential data for experimental design and interpretation.
Comparative Potency of PDE-5 Inhibitors
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. The following table summarizes the reported IC50 values for Thioquinapiperifil and other widely studied PDE-5 inhibitors, demonstrating the exceptional potency of Thioquinapiperifil.
| Compound | IC50 (nM) for PDE-5 |
| Thioquinapiperifil (KF31327) | 0.074 [1] |
| Sildenafil | 3.5 - 6.6 |
| Tadalafil | 1.8 - 6.7 |
| Vardenafil | 0.14 - 0.7 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Accurate determination of IC50 values is fundamental for the characterization and comparison of enzyme inhibitors. Below are detailed methodologies for conducting in vitro PDE-5 inhibition assays.
Determination of IC50 Values using a Phosphodiesterase Assay Kit
This protocol outlines a common method for determining the IC50 of a test compound against PDE-5 using a commercially available assay kit.
Materials:
-
Recombinant human PDE-5 enzyme
-
cGMP substrate
-
Assay buffer
-
Test compound (e.g., Thioquinapiperifil)
-
Detection reagents (e.g., fluorescent tracer)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO) to create a range of concentrations.
-
Assay Reaction: In a microplate, combine the PDE-5 enzyme, assay buffer, and the various concentrations of the test compound or vehicle control.
-
Initiation of Reaction: Add the cGMP substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period to allow for enzymatic activity.
-
Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions. The signal generated is inversely proportional to the PDE-5 activity.
-
Data Analysis: Measure the signal using a microplate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in the signal.
Validation of Inhibitory Activity using a Cell-Based Assay
Cell-based assays provide a more physiologically relevant context for validating the inhibitory activity of a compound.
Materials:
-
A suitable cell line expressing PDE-5 (e.g., vascular smooth muscle cells)
-
Cell culture medium and supplements
-
A nitric oxide (NO) donor (e.g., sodium nitroprusside) to stimulate cGMP production
-
Test compound
-
cGMP immunoassay kit
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency in a multi-well plate.
-
Compound Treatment: Treat the cells with various concentrations of the test compound or vehicle control for a predetermined time.
-
Stimulation: Add the NO donor to the cells to stimulate the production of cGMP.
-
Cell Lysis: After a specific incubation period, lyse the cells to release the intracellular contents.
-
cGMP Quantification: Measure the concentration of cGMP in the cell lysates using a cGMP immunoassay kit.
-
Data Analysis: Plot the cGMP concentration against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that results in a 50% of the maximal increase in cGMP levels.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the PDE-5 signaling pathway and the experimental workflow for IC50 determination.
Caption: PDE-5 Signaling Pathway
Caption: IC50 Determination Workflow
References
A Comparative Analysis of Thioquinapiperifil and Vardenafil: A Guide for Researchers
Introduction
This guide provides a comparative overview of Thioquinapiperifil and vardenafil, two compounds identified as phosphodiesterase type 5 (PDE-5) inhibitors. Vardenafil is a well-established, clinically approved medication for erectile dysfunction. In contrast, Thioquinapiperifil is a more recently identified compound found in dietary supplements, with limited publicly available scientific data. It is crucial to note that no direct head-to-head preclinical or clinical studies comparing Thioquinapiperifil and vardenafil have been identified in the published scientific literature. Therefore, this comparison is based on the available data for each compound individually.
Vardenafil: A Profile
Vardenafil is a potent and selective inhibitor of PDE-5, an enzyme primarily found in the corpus cavernosum of the penis and the pulmonary vasculature.[1][2][3] Its therapeutic effect in erectile dysfunction stems from its ability to enhance the signaling pathway mediated by nitric oxide (NO).
Mechanism of Action
During sexual stimulation, nitric oxide is released, which in turn activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[1][4] cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and increased blood flow, resulting in an erection.[1][2] PDE-5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE-5, vardenafil increases the intracellular concentration of cGMP, thereby potentiating and prolonging the erectile response to sexual stimulation.[1][3][4] It is important to note that vardenafil does not cause an erection in the absence of sexual stimulation.[1][2]
Signaling Pathway of PDE-5 Inhibition
Caption: Mechanism of action for PDE-5 inhibitors like vardenafil.
Preclinical Data
Vardenafil has been shown to be a potent inhibitor of human PDE-5 in preclinical studies.
| Parameter | Value | Reference |
| IC50 (PDE-5) | 0.7 nM | [5] |
Pharmacokinetic Properties
The pharmacokinetic profile of vardenafil has been characterized in both preclinical and human studies.
Table 1: Pharmacokinetic Parameters of Vardenafil
| Parameter | Animal (Rabbit) | Human | Reference |
|---|---|---|---|
| Tmax | 1 h | ~40 min | [5] |
| T1/2 | 1.2 h | ~4 h | [5] |
| Absolute Bioavailability | Not specified | 14.5% |[5] |
Clinical Efficacy
Vardenafil has demonstrated significant efficacy in the treatment of erectile dysfunction across a broad range of patient populations, including those with comorbidities such as diabetes and hypertension.[6][7][8]
Table 2: Summary of Vardenafil Clinical Trial Efficacy Data
| Efficacy Endpoint | Vardenafil | Placebo | p-value | Reference |
|---|---|---|---|---|
| IIEF-EF Domain Score (Change from Baseline) | +8.9 | Not specified | <0.0001 | [8] |
| SEP2 Success Rate (Penetration) | 84% (at 12 weeks) | 59% (at 12 weeks) | <0.0001 | [6] |
| SEP3 Success Rate (Successful Intercourse) | 65% (at 12 weeks) | 32% (at 12 weeks) | <0.0001 | [7] |
| First-Dose SEP2 Success Rate (20 mg) | 81% | Not specified | Not applicable | [9] |
| First-Dose SEP3 Success Rate (20 mg) | 70% | Not specified | Not applicable |[9] |
IIEF-EF: Erectile Function domain of the International Index of Erectile Function; SEP2: Sexual Encounter Profile Question 2; SEP3: Sexual Encounter Profile Question 3.
Safety and Tolerability
Vardenafil is generally well-tolerated. The most common adverse events are related to its vasodilatory effects.
Table 3: Common Adverse Events of Vardenafil
| Adverse Event | Incidence |
|---|---|
| Headache | Common |
| Flushing | Common |
| Dyspepsia | Common |
| Nasal Congestion | Common |
Reference for all adverse events:[5]
Experimental Protocol: Representative Clinical Trial
A representative clinical trial design for vardenafil is a multicenter, randomized, double-blind, placebo-controlled, flexible-dose study.[8]
Experimental Workflow for a Vardenafil Clinical Trial
Caption: A typical workflow for a vardenafil clinical trial.
-
Objective: To evaluate the efficacy and safety of vardenafil in men with erectile dysfunction.
-
Primary Endpoints: Change from baseline in the IIEF-EF domain score, and success rates for SEP2 and SEP3.[8]
-
Methodology:
-
Patient Population: Men with a diagnosis of erectile dysfunction for at least 6 months and a baseline failure rate of over 50% in sexual attempts.[8]
-
Study Design: After a 4-week treatment-free run-in period, patients are randomized to receive either flexible-dose vardenafil (e.g., starting at 10 mg with the option to adjust to 5 mg or 20 mg) or a placebo for a specified duration, typically 12 weeks.[10]
-
Data Collection: Efficacy is assessed using patient-reported outcomes through questionnaires like the IIEF and SEP diaries. Safety is monitored through the recording of adverse events and laboratory tests.[8]
-
Thioquinapiperifil: A Profile
Thioquinapiperifil is an imidazoquinazoline derivative that has been identified as a PDE-5 inhibitor.[11] It was formerly known as KF31327, synthesized by Kyowa Hakko Kogyo Co., Ltd.[11] Unlike vardenafil, it is not an approved pharmaceutical agent but has been found as an undeclared ingredient in dietary supplements marketed for sexual enhancement.[11]
Available Data
The scientific literature on Thioquinapiperifil is sparse.
-
Identification: It has been identified in dietary supplements using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11]
-
Quantitative Analysis: In one analysis of a dietary supplement, the content of Thioquinapiperifil was found to be approximately 13-15 mg per tablet.[11]
-
Metabolism: A study using liquid chromatography quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS) has been conducted to determine the in vitro and in vivo metabolites of Thioquinapiperifil in human liver microsomes and rat urine and feces.[12] This study identified several metabolites, which could be useful for toxicological and forensic analysis.[12]
Crucially, there are no published preclinical studies detailing its potency (e.g., IC50 against PDE-5) or selectivity, nor are there any clinical trials evaluating its efficacy, safety, or pharmacokinetic profile in humans.
Comparative Summary
The lack of data for Thioquinapiperifil prevents a direct, data-driven comparison of its performance against vardenafil. However, a high-level comparison based on their known attributes can be made.
Table 4: High-Level Comparison
| Feature | Vardenafil | Thioquinapiperifil |
|---|---|---|
| Chemical Class | Imidazotriazine derivative | Imidazoquinazoline derivative |
| Regulatory Status | Approved pharmaceutical drug | Unapproved substance found in dietary supplements |
| Mechanism of Action | Selective PDE-5 inhibitor[1] | Presumed PDE-5 inhibitor[11] |
| Preclinical Data | Extensive data available (e.g., IC50 = 0.7 nM)[5] | No published data |
| Clinical Efficacy Data | Robust data from numerous clinical trials[6][7][8] | No published data |
| Clinical Safety Data | Well-characterized safety profile[5] | No published data |
| Pharmacokinetic Data | Well-characterized in humans and animals[5] | Limited to metabolic profiling[12] |
Conclusion for the Research Community
For researchers, scientists, and drug development professionals, the distinction between vardenafil and Thioquinapiperifil is stark. Vardenafil represents a well-documented therapeutic agent with a comprehensive portfolio of preclinical, clinical, and post-marketing data. This extensive dataset allows for a thorough understanding of its risk-benefit profile.
Thioquinapiperifil, on the other hand, remains largely uncharacterized in the public domain. While its presence in dietary supplements and its identification as a PDE-5 inhibitor are noteworthy, the absence of fundamental pharmacological and toxicological data presents significant unknowns. For drug development professionals, Thioquinapiperifil could be considered a novel scaffold, but it would require extensive investigation, starting with basic in vitro potency and selectivity profiling, followed by comprehensive preclinical safety and pharmacokinetic studies before any consideration for clinical development. The existing metabolic profile study provides a starting point for understanding its biotransformation.[12]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Vardenafil Hydrochloride? [synapse.patsnap.com]
- 3. Vardenafil | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vardenafil : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. Vardenafil preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vardenafil for the treatment of erectile dysfunction: an overview of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pulsus.com [pulsus.com]
- 8. Efficacy of vardenafil for the treatment of erectile dysfunction in men with hypertension: a meta-analysis of clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vardenafil demonstrates first-dose success and reliability of penetration and maintenance of erection in men with erectile dysfunction — RELY-II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Erectile Dysfunction | Study 100537 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 11. Determination of a new type of phosphodiesterase-5 inhibitor, thioquinapiperifil, in a dietary supplement promoted for sexual enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Cross-Validation of Thioquinapiperifil Analysis: A Comparison of Analytical Techniques
For researchers, scientists, and professionals in drug development, the accurate quantification and characterization of novel compounds like Thioquinapiperifil are paramount. This guide provides a comparative overview of various analytical techniques that have been employed in the analysis of Thioquinapiperifil, a phosphodiesterase-5 (PDE5) inhibitor. While direct cross-validation studies comparing the quantitative performance of these methods are not extensively documented in publicly available literature, this guide offers a side-by-side look at their applications, strengths, and the nature of the data they provide, based on existing research.
Thioquinapiperifil has been identified in dietary supplements and is structurally an imidazoquinazoline derivative.[1] Its analysis is crucial for regulatory purposes, understanding its metabolic fate, and for quality control in any potential therapeutic applications. The primary analytical methods discussed in the literature for Thioquinapiperifil include Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for Thioquinapiperifil depends on the specific research question, whether it is for identification, quantification, or structural elucidation. The following table summarizes the key features of the most commonly used methods based on published studies.
| Analytical Technique | Principle | Application for Thioquinapiperifil | Strengths | Limitations |
| LC-MS / LC-Q-TOF-MS | Separates compounds by liquid chromatography and identifies them based on their mass-to-charge ratio. | Identification of Thioquinapiperifil and its metabolites in complex matrices like dietary supplements, rat urine, and feces, and human liver microsomal extracts.[1][2][3] | High sensitivity and selectivity, provides molecular weight information, and allows for structural elucidation of metabolites through tandem MS.[2][3] | Higher cost and complexity compared to HPLC-UV. |
| HPLC-UV | Separates compounds by liquid chromatography and quantifies them based on their absorption of ultraviolet light. | Quantitative analysis of Thioquinapiperifil in dietary supplement tablets.[1] | Robust, reproducible, and widely available for quantitative analysis.[3] Lower cost than LC-MS. | Less selective than MS; co-eluting impurities can interfere with quantification. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure. | Structural elucidation and confirmation of the Thioquinapiperifil molecule.[1][3] | Unambiguous structure determination of unknown compounds. | Relatively low sensitivity, requires pure samples, and is not suitable for routine quantitative analysis of complex mixtures. |
| Thin-Layer Chromatography (TLC) | A simple chromatographic technique for separating mixtures. | Initial screening and qualitative analysis of dietary supplements for the presence of Thioquinapiperifil.[3] | Simple, rapid, and low-cost screening method. | Primarily qualitative, not suitable for precise quantification. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are summaries of the experimental protocols used for Thioquinapiperifil analysis as described in the literature.
LC-Q-TOF-MS for Metabolite Profiling[2]
-
Sample Preparation: Rat urine and feces samples, as well as human liver microsomal extracts, were treated with acetonitrile to precipitate proteins and extract the metabolites.
-
Chromatographic Separation: The extracted samples were injected into a Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS) system. The specific column, mobile phase composition, and gradient elution program would be detailed in the primary study.
-
Mass Spectrometric Analysis: The mass spectrometer was operated to acquire high-resolution mass data. Tandem mass spectrometry (MS/MS) was used to fragment ions of interest to aid in the structural identification of metabolites. The mass error for all reported results was within 5 ppm, indicating high accuracy.[2][3]
HPLC-UV for Quantification[1]
-
Sample Preparation: The content of dietary supplement tablets was extracted with a suitable organic solvent.
-
Chromatographic Separation: An HPLC system equipped with a C18 column was used for separation. A typical mobile phase for similar compounds consists of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer.
-
UV Detection: A UV detector was used to monitor the absorbance at a specific wavelength, which is chosen based on the UV spectrum of Thioquinapiperifil.
-
Quantification: The concentration of Thioquinapiperifil was determined by comparing the peak area from the sample to a calibration curve prepared from a reference standard. The reported content in some products was approximately 13-15 mg/tablet.[1]
NMR for Structural Elucidation[1]
-
Sample Preparation: Thioquinapiperifil was isolated and purified from the dietary supplement extract to obtain a sample of sufficient purity for NMR analysis.
-
NMR Analysis: Proton (¹H) and Carbon-13 (¹³C) NMR spectra were acquired. Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) and 2D NMR techniques (e.g., COSY, HSQC) would be used to assemble the complete molecular structure. The analysis of these spectra revealed the compound to be an imidazoquinazoline derivative.[1]
Signaling Pathway and Experimental Workflow
To understand the biological context of Thioquinapiperifil's action, it is essential to visualize its mechanism as a PDE5 inhibitor. Furthermore, a clear workflow for its analysis ensures a systematic approach.
Caption: Mechanism of action of Thioquinapiperifil as a PDE5 inhibitor.
Caption: A generalized workflow for the analysis of Thioquinapiperifil.
References
Safety Operating Guide
Personal protective equipment for handling Thioquinapiperifil dihydrochloride
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Thioquinapiperifil dihydrochloride (CAS No.: 220060-39-9). The following procedures are designed to ensure the safety of laboratory personnel and to mitigate environmental contamination.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment.[1] This is a mandatory requirement to prevent exposure through inhalation, skin, or eye contact.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields. |
| Hand Protection | Protective Gloves | Chemically resistant gloves are required. |
| Body Protection | Impervious Clothing | Full-body coverage to prevent skin contact. |
| Respiratory Protection | Suitable Respirator | Use in areas with adequate ventilation. |
Operational Procedures
Safe handling and storage are paramount to preventing accidental exposure and maintaining the integrity of the compound.
Handling:
-
Avoid all direct contact with the skin and eyes.[1]
-
Do not inhale dust or aerosols.[1]
-
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area away from direct sunlight and ignition sources.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
Emergency and Disposal Plans
Accidental Release Measures:
In the event of a spill, immediately evacuate the area and ensure adequate ventilation.[1] Only personnel equipped with full personal protective equipment should address the spill.[1]
-
Containment: Prevent further leakage or spillage.[1] Keep the product away from drains and water courses.[1]
-
Clean-up: For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Decontamination: Scrub all contaminated surfaces and equipment with alcohol.[1]
-
Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[1]
Disposal:
Dispose of unused this compound and any contaminated waste in a designated and approved hazardous waste disposal plant.[1] Do not allow the product to enter drains, water courses, or the soil.[1]
Hazard Information
This compound is classified as follows:
-
Acute Oral Toxicity: Category 4 (Harmful if swallowed).[1]
-
Aquatic Toxicity: Acute Category 1 and Chronic Category 1 (Very toxic to aquatic life with long-lasting effects).[1]
Procedural Workflow for Accidental Spill
Caption: Workflow for handling an accidental spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
